N-(4-methylbenzyl)-1-phenylethanamine hydrochloride
Overview
Description
N-(4-methylbenzyl)-1-phenylethanamine hydrochloride: is an organic compound that belongs to the class of substituted amines. It is characterized by the presence of a phenylethanamine backbone with a 4-methylbenzyl substituent. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . The compound may interact with its targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
It’s plausible that the compound could influence various pathways depending on its specific targets .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-1-phenylethanamine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with 1-phenylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methylbenzyl)-1-phenylethanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(4-methylbenzyl)-1-phenylethanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of substituted amines on biological systems. It can serve as a model compound for understanding the behavior of similar amines in biological environments.
Medicine: The compound has potential applications in the development of pharmaceutical agents. Its structural properties make it a candidate for the synthesis of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Comparison with Similar Compounds
- N-(4-methylbenzyl)-2-butanamine hydrochloride
- N-(4-methylbenzyl)-1-(4-methylphenyl)methanamine hydrochloride
Comparison: N-(4-methylbenzyl)-1-phenylethanamine hydrochloride is unique due to its specific substitution pattern on the phenylethanamine backbone. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the 4-methylbenzyl group can influence the compound’s reactivity and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-phenylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13-8-10-15(11-9-13)12-17-14(2)16-6-4-3-5-7-16;/h3-11,14,17H,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGWEWZOEKWPRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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